molecular formula C8H17NO3 B8557380 N-(3-methoxypropyl)glycine ethyl ester

N-(3-methoxypropyl)glycine ethyl ester

Cat. No.: B8557380
M. Wt: 175.23 g/mol
InChI Key: IJCXLRKRSUSLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)glycine ethyl ester is a glycine derivative featuring a 3-methoxypropyl substituent on the amino group and an ethyl ester at the carboxyl terminus. This compound combines the hydrolytic lability of the ethyl ester with the polar yet non-ionic character of the methoxypropyl group, making it relevant in pharmaceutical synthesis, polymer chemistry, and biomaterial applications. Its structure allows for tunable solubility and reactivity, bridging hydrophilic and lipophilic properties .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl 2-(3-methoxypropylamino)acetate

InChI

InChI=1S/C8H17NO3/c1-3-12-8(10)7-9-5-4-6-11-2/h9H,3-7H2,1-2H3

InChI Key

IJCXLRKRSUSLNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Key Substituent(s) Molecular Weight Primary Applications Key Properties
N-(3-Methoxypropyl)glycine ethyl ester 3-Methoxypropyl, ethyl ester ~217.26 (est.) Drug intermediates, polymer additives Moderate hydrophilicity, ester hydrolysis
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl, ethyl ester ~161.16 Peptide synthesis High electrophilicity, reactive carbonyl
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester Acetylthio, tert-butyl ester 275.36 Organic synthesis Enhanced stability, sulfur reactivity
N-[3-(4-(2-Methylpropoxy)phenyl]-3-oxopropyl]glycine ethyl ester HCl Aromatic phenyl, ethyl ester 329.82 Pharmaceuticals (e.g., antithrombotics) Aromatic π-π interactions, salt form
N-(2-(Diethylamino)ethyl)-N-methylmethacrylamide (A9) Diethylamino, methacrylamide ~214.31 Antifouling membranes Zwitterionic character, protein resistance

Physicochemical Properties

  • Solubility : The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to purely aliphatic analogs (e.g., tert-butyl esters). However, it is less hydrophilic than hydroxylated variants like N-(3-hydroxypropyl)methacrylamide (A3 in ) .
  • Stability : Ethyl esters hydrolyze faster under acidic/basic conditions than tert-butyl esters, making them suitable for prodrugs but requiring careful storage .

Key Research Findings

  • Antifouling Performance : Methoxypropyl-modified membranes (A7) reduce protein fouling by 40–60% compared to controls, rivaling PEG-based materials .
  • Drug Delivery : Ethyl ester hydrolysis in physiological conditions enables controlled release, as seen in prodrug analogs .
  • Thermal Stability : Bisoxalamides with methoxypropyl groups exhibit glass transition temperatures (Tg) ~80–100°C, suitable for elastomers .

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